2,5-Dichlorobenzamide

Microbial Metabolism Environmental Fate Bioremediation

Procure 2,5-Dichlorobenzamide (CAS 5980-26-7) for synthesis of ixazomib (MLN9708) and its metabolites, or for proteasome inhibition research. The specific 2,5-dichloro substitution pattern is critical for target engagement; alternative isomers (e.g., 2,3- or 3,5-dichloro) are unsuitable for this application. This compound is also a key metabolite (M20) in ixazomib studies, essential for metabolic and impurity profiling. Ensure your research outcomes by selecting the correct isomer.

Molecular Formula C7H5Cl2NO
Molecular Weight 190.02 g/mol
CAS No. 5980-26-7
Cat. No. B1294676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dichlorobenzamide
CAS5980-26-7
Molecular FormulaC7H5Cl2NO
Molecular Weight190.02 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)C(=O)N)Cl
InChIInChI=1S/C7H5Cl2NO/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H2,10,11)
InChIKeyNMHJIYQWKWHDSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dichlorobenzamide (CAS 5980-26-7) Procurement Guide: Distinguishing Features for Scientific Selection


2,5-Dichlorobenzamide (CAS 5980-26-7) is a chlorinated aromatic amide with the molecular formula C₇H₅Cl₂NO and a molecular weight of 190.03 g/mol [1]. It is characterized by chlorine substitutions at the 2- and 5-positions of the benzamide core, which impart specific physicochemical and biological properties distinct from other positional isomers and mono-chlorinated analogs [2]. This compound serves primarily as a versatile intermediate in pharmaceutical and agrochemical synthesis, with documented applications as a proteasome inhibitor building block and a metabolite in the synthesis of ixazomib [3][4].

Why 2,5-Dichlorobenzamide Cannot Be Substituted with Other Dichloro- or Chlorobenzamides


The position and number of chlorine substitutions on the benzamide ring critically dictate chemical reactivity, metabolic stability, and biological target engagement. While 2,3-dichlorobenzamide (CAS 5980-24-5) is documented as a herbicide with aquatic toxicity , and 3,5-dichlorobenzamide (CAS 5980-23-4) acts as a protein synthesis inhibitor in plants , 2,5-dichlorobenzamide exhibits a distinct biological profile, including proteasome inhibition and specific binding to bacterial 16S rRNA . Mono-chlorinated analogs like 2-chlorobenzamide (CAS 609-66-5) lack the electronic and steric effects conferred by the second chlorine, which are essential for certain synthetic transformations, such as the formation of ixazomib intermediates [1]. The differences in LogP (2.79 for 2,5- vs. variable for other isomers) and hydrogen bonding capacity further influence solubility and formulation, making generic substitution unreliable for research outcomes [2].

Quantitative Differentiation of 2,5-Dichlorobenzamide: Head-to-Head Evidence vs. Key Analogs


Distinct Metabolic Fate in Fungal Models: Aspergillus niger Utilization

In cultures of Aspergillus niger, 2,5-dichlorobenzamide is metabolized to 2,5-dichlorobenzoic acid, serving as a nitrogen source. In contrast, the 3,5-dichloro isomer is not metabolized by A. niger, and the non-substituted benzamide serves as both a nitrogen and carbon source for A. flavus only [1]. This differential metabolism indicates that 2,5-dichlorobenzamide interacts with specific enzymatic pathways that are not universally available across all Aspergillus species or for all isomers.

Microbial Metabolism Environmental Fate Bioremediation

Proteasome Inhibition and Dual-Target Activity Not Observed in Other Isomers

2,5-Dichlorobenzamide uniquely inhibits both proteasome activity and DNA gyrase/topoisomerase, in addition to binding bacterial 16S ribosomal RNA and inhibiting protein synthesis . In contrast, 2,3-dichlorobenzamide is primarily reported as a herbicide with no proteasome inhibition activity , and 3,5-dichlorobenzamide acts as a herbicide by inhibiting plant protein synthesis but lacks proteasome or DNA gyrase inhibition . The dual-target mechanism of 2,5-dichlorobenzamide offers a distinct pharmacological profile not shared by its positional isomers.

Proteasome Inhibition Antibacterial Mechanism of Action

Synthetic Utility: Key Intermediate for Ixazomib (Proteasome Inhibitor)

2,5-Dichlorobenzamide is a crucial building block in the synthesis of ixazomib (MLN9708), a proteasome inhibitor used in multiple myeloma treatment [1]. The 2,5-dichloro substitution pattern is essential for the activity of the final ixazomib molecule; alternative isomers like 2,3- or 3,5-dichlorobenzamide do not yield the same active pharmaceutical ingredient (API) [2]. The compound is also listed as ixazomib metabolite M20, confirming its direct relevance in the drug's metabolic pathway [3].

Pharmaceutical Intermediate Proteasome Inhibitor Oncology

Crystal Structure and Polymorphism: Documented Monoclinic Form

The crystal structure of 2,5-dichlorobenzamide has been definitively solved by X-ray diffraction, revealing a monoclinic crystal system (space group C2) with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)° [1]. The structure was refined to R(1) = 0.053 for 2043 observed reflections. In contrast, detailed crystallographic data for 2,3-dichlorobenzamide and 3,5-dichlorobenzamide are not readily available in the primary literature, limiting their use in solid-state studies and polymorph screening [2].

Crystallography Solid-State Chemistry Polymorph Screening

Recommended Application Scenarios for 2,5-Dichlorobenzamide (5980-26-7) Based on Differentiated Evidence


Pharmaceutical R&D: Synthesis of Ixazomib and Related Proteasome Inhibitors

Procure 2,5-dichlorobenzamide for the synthesis of ixazomib (MLN9708) and its impurities. The 2,5-dichloro substitution pattern is essential for the activity of the final proteasome inhibitor, and alternative isomers (e.g., 2,3- or 3,5-dichloro) do not produce the same API [1][2]. This compound is also a known metabolite (M20) in ixazomib studies, making it critical for metabolic and impurity profiling [3].

Microbial Degradation and Environmental Fate Studies

Utilize 2,5-dichlorobenzamide as a selective substrate for Aspergillus niger to study chlorinated aromatic amide metabolism and bioremediation pathways. Unlike the 3,5-dichloro isomer, which is not metabolized by A. niger, 2,5-dichlorobenzamide is converted to 2,5-dichlorobenzoic acid, providing a defined model system for environmental persistence studies [4].

Crystallography and Solid-State Chemistry Research

Select 2,5-dichlorobenzamide for polymorph screening, co-crystal design, and solid-form development due to its well-characterized monoclinic crystal structure (space group C2, a=20.2528 Å, b=6.7254 Å, c=10.6748 Å, β=94.699°) [5]. The lack of detailed crystallographic data for other dichlorobenzamide isomers makes 2,5-dichlorobenzamide the preferred choice for reproducible solid-state studies.

Biochemical Probe Development: Proteasome and Antibacterial Target Engagement

Employ 2,5-dichlorobenzamide as a starting scaffold for developing dual-target inhibitors of the proteasome and bacterial protein synthesis. Its unique inhibition profile—targeting proteasome, DNA gyrase, and 16S rRNA—is not observed in 2,3- or 3,5-dichlorobenzamide, offering a differentiated tool for studying antimicrobial and anticancer mechanisms .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,5-Dichlorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.